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Compound of Interest

4-Bromo-2-fluoro-5-
Compound Name:
methylbenzonitrile

Cat. No.: B1517404

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: Synthesis, Reactivity,
and Applications

Executive Summary: 4-Bromo-2-fluoro-5-methylbenzonitrile is a highly functionalized
aromatic compound that serves as a critical building block in modern organic synthesis. Its
unique substitution pattern—featuring a reactive bromine atom, a versatile nitrile group, and
modulating fluoro and methyl substituents—makes it an invaluable intermediate for the
development of complex molecular architectures. This guide provides a comprehensive
overview for researchers and drug development professionals, detailing the compound's
physicochemical properties, elucidating key synthetic strategies with mechanistic insights,
exploring its chemical reactivity, and highlighting its applications in pharmaceuticals and
materials science. Emphasis is placed on the rationale behind experimental choices and
adherence to rigorous safety protocols.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation
of all subsequent experimental work. These properties dictate choices for reaction conditions,
solvent systems, and purification methods.

Nomenclature and Identifiers
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The systematic naming and unique identifiers for 4-Bromo-2-fluoro-5-methylbenzonitrile are

summarized below.

Identifier Value
IUPAC Name 4-Bromo-2-fluoro-5-methylbenzonitrile
Synonyms 4-Bromo-5-cyano-2-fluorotoluene[1]

Molecular Formula

CsHsBrEN[2][3]

Molecular Weight

214.03 g/mol [2][3]

Canonical SMILES

CC1=C(C=C(C=C1F)Br)C#N

InChlKey

PWISOHRBGSJIPW-UHFFFAQYSA-N[2]

CAS Number

1114546-30-3[2]

Physicochemical Properties

The properties of 4-Bromo-2-fluoro-5-methylbenzonitrile are characteristic of a substituted

aromatic nitrile.
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Rationale and

Property Value . .
Experimental Insight
The planar, rigid structure and
) ) molecular weight favor a solid
Appearance Solid (Typical)[4]
state at standard temperature
and pressure.
The predominantly non-polar
nature of the substituted
Insoluble in water; Soluble in benzene ring limits aqueous
- common organic solvents solubility. Its solubility in
Solubility ) ) )
(e.g., DCM, Chloroform, Ethyl organic solvents is essential
Acetate)[4] for its use in synthesis,
allowing for homogeneous
reaction conditions.
Typical for many benzonitrile
od Characteristic, slightly pungent  derivatives; handling should be
or

organic odor[4]

performed in a well-ventilated

area.

Synthesis Strategies and Methodologies

The regioselective synthesis of polysubstituted aromatic compounds like 4-Bromo-2-fluoro-5-

methylbenzonitrile requires a carefully planned sequence of reactions. The choice of pathway

depends on starting material availability, scalability, and the avoidance of hazardous reagents.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target

molecule into simpler, more readily available precursors. For this target, key disconnections

involve the formation of the C-Br and C-CN bonds.
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4-Bromo-2-fluoro-5-methylbenzonitrile

C-Br disconnection
Electrophilic Bromination)

2-Fluoro-5-methylbenzonitrile

C-CN disconnection
Sandmeyer Reaction)

4-Amino-2-fluoro-5-methylbenzonitrile

Nitration & Reduction

3-Fluoro-4-methylaniline

Commercially Available Precursors
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Caption: Retrosynthetic analysis of 4-Bromo-2-fluoro-5-methylbenzonitrile.

Recommended Synthetic Protocol: Multi-step Aromatic
Functionalization

This protocol outlines a reliable, lab-scale synthesis starting from a substituted aniline,
leveraging well-established and high-yielding transformations. This pathway is chosen for its
predictable regiochemistry and the use of standard laboratory reagents.

Workflow Overview
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Step 1: DI
(Sandmeyer Pre
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Caption: Key stages in the proposed synthesis of the target compound.

Step-by-Step Methodology:

o Diazotization of 4-Bromo-2-fluoro-5-methylaniline:

o

Rationale: The Sandmeyer reaction is a classic and robust method for converting an aryl
amine to a nitrile. The first step is the conversion of the amine to a reactive diazonium salt.

a. To a stirred solution of 4-Bromo-2-fluoro-5-methylaniline (1.0 eq) in a suitable acidic
medium (e.g., 48% HBr or HCI/H20) at 0-5 °C, add a solution of sodium nitrite (NaNO2)
(1.1 eq) in water dropwise.

b. Maintain the temperature below 5 °C throughout the addition. The formation of the
diazonium salt is typically rapid.

Scientist's Note: Strict temperature control is critical. Diazonium salts are unstable and can
decompose violently at higher temperatures.

e Sandmeyer Cyanation:

[e]

Rationale: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by a
copper(l) salt. Using copper(l) cyanide is a common method, though modern protocols
may use safer cyanide sources and palladium catalysts to avoid handling highly toxic
reagents.[5]
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[e]

a. In a separate flask, prepare a solution of copper(l) cyanide (CuCN) (1.2 eq) and sodium
cyanide (NaCN) (1.2 eq) in water.

[e]

b. Add the cold diazonium salt solution from Step 1 to the copper cyanide solution slowly,
allowing for the evolution of nitrogen gas.

[e]

c. After the addition is complete, warm the reaction mixture gently (e.g., to 50 °C) to
ensure the reaction goes to completion.[6]

[e]

d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer,
dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purification and Characterization:

o Rationale: Purification is essential to remove unreacted starting materials and byproducts.
Characterization validates the structure and purity of the final product.

o a. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl
acetate gradient) or recrystallization.

o b. Characterize the purified product using *H NMR, 3C NMR, FT-IR, and Mass
Spectrometry to confirm its identity and purity.

Chemical Reactivity and Mechanistic Insights

The utility of 4-Bromo-2-fluoro-5-methylbenzonitrile as a synthetic intermediate stems from
the distinct reactivity of its functional groups. The electronic effects of the fluoro, methyl, and
nitrile groups dictate the regioselectivity of further transformations.
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Caption: Key reactive sites on 4-Bromo-2-fluoro-5-methylbenzonitrile.

e Aryl Bromide (C-Br): This is the most versatile reaction handle on the molecule. The C-Br
bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal
site for cross-coupling reactions. This enables the formation of new C-C bonds (e.g., Suzuki,
Sonogashira couplings) and C-N bonds (Buchwald-Hartwig amination), providing access to a
vast array of more complex structures.[7][8][9]

 Nitrile Group (-CN): The nitrile functionality is a valuable precursor to other functional groups.
It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide,
or it can be reduced using reagents like LiAlHa4 or catalytic hydrogenation to produce a
primary amine (aminomethyl group).[8]

e Aromatic Ring: The ring is activated by the methyl group and deactivated by the electron-
withdrawing fluoro and nitrile groups. The fluorine atom, being ortho to the nitrile, can
participate in nucleophilic aromatic substitution (SnAr), although this typically requires strong
nucleophiles and forcing conditions.

Applications in Research and Development

The structural motifs present in 4-Bromo-2-fluoro-5-methylbenzonitrile make it a sought-after
intermediate in several high-value R&D sectors.

Pharmaceutical Synthesis
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This compound is a key building block for creating Active Pharmaceutical Ingredients (APIS).[7]

» Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly
substituted aromatic cores. The ability to sequentially functionalize the C-Br bond and modify
the nitrile group allows for the systematic construction of inhibitor libraries to probe structure-
activity relationships.

e Introduction of Fluorine: The fluorine atom is a bioisostere of hydrogen but has significantly
different electronic properties. Its inclusion in a drug candidate can enhance metabolic
stability (by blocking sites of oxidative metabolism) and improve membrane permeability and
binding affinity.[9]

Advanced Materials Science

Substituted benzonitriles are important precursors in the synthesis of materials for organic
electronics.[7]

o OLED Emitters: The core structure can be elaborated via cross-coupling reactions to build
the complex conjugated systems required for emitters in Organic Light-Emitting Diodes
(OLEDS), particularly for Thermally Activated Delayed Fluorescence (TADF) materials.[7][10]

Agrochemicals

The principles of drug design often translate to agrochemical research. This intermediate can
be used to synthesize novel herbicides, pesticides, and fungicides where enhanced potency
and specific modes of action are desired.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, adherence to strict safety protocols is mandatory when
working with 4-Bromo-2-fluoro-5-methylbenzonitrile and its derivatives.

Hazard Identification

Based on data for structurally similar compounds, the following hazards are anticipated.[2][3]
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Hazard Class

GHS Statement

Acute Toxicity (Oral)

H302: Harmful if swallowed[2][3]

Acute Toxicity (Dermal)

H312: Harmful in contact with skin[2][3]

Acute Toxicity (Inhalation)

H332: Harmful if inhaled[2][3]

Skin Corrosion/Irritation

H315: Causes skin irritation[2][3]

Eye Damage/Irritation

H319: Causes serious eye irritation[2][3]

STOT - Single Exposure

H335: May cause respiratory irritation[2]

Recommended Handling Protocol

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

o Personal Protective Equipment (PPE):

o Wear chemical-resistant gloves (e.g., nitrile).

o Wear safety glasses with side shields or goggles.

o Wear a lab coat.

» Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and

eyes.[13] Wash hands thoroughly after handling.[12]

Storage and Disposal

e Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[4][13] Keep

away from heat sources and incompatible substances like strong oxidizing agents.[4]

» Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the chemical to enter drains.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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